molecular formula C16H16N4 B174033 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole CAS No. 165670-57-5

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

Cat. No.: B174033
CAS No.: 165670-57-5
M. Wt: 264.32 g/mol
InChI Key: IRWNVNYVNZBWDD-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is an organic compound belonging to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group and a 2-phenylpropan-2-yl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of phenylacetonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of tetrazoles, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

    Substitution: The phenyl and 2-phenylpropan-2-yl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted tetrazoles depending on the reagents used.

Scientific Research Applications

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.

    Agriculture: Tetrazole derivatives can act as plant growth regulators or pesticides.

    Materials Science: Tetrazoles are used in the synthesis of energetic materials and as ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles can mimic the structure and function of carboxylic acids, interacting with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole: Lacks the 2-phenylpropan-2-yl group, making it less sterically hindered.

    5-Methyl-2-(2-phenylpropan-2-yl)-2H-tetrazole: Contains a methyl group instead of a phenyl group, altering its electronic properties.

Uniqueness

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is unique due to the presence of both a phenyl group and a 2-phenylpropan-2-yl group, which can influence its steric and electronic properties. These structural features can affect its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-phenyl-2-(2-phenylpropan-2-yl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWNVNYVNZBWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361663
Record name 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165670-57-5
Record name 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165670-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
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Record name 5-phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
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Record name 2H-Tetrazole, 2-(1-methyl-1-phenylethyl)-5-phenyl
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